2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one
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Overview
Description
2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with an amino group and a pyridinyl butyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the amino group and the pyridinyl butyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and pyridinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine compounds.
Scientific Research Applications
2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base with a similar core structure but different functional groups.
Guanine: Another purine base found in DNA and RNA, differing in its amino and keto groups.
Caffeine: A stimulant with a purine core, but with additional methyl groups.
Uniqueness
2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
502507-75-7 |
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Molecular Formula |
C14H14N6O2 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-amino-7-(4-oxo-4-pyridin-3-ylbutyl)-1H-purin-6-one |
InChI |
InChI=1S/C14H14N6O2/c15-14-18-12-11(13(22)19-14)20(8-17-12)6-2-4-10(21)9-3-1-5-16-7-9/h1,3,5,7-8H,2,4,6H2,(H3,15,18,19,22) |
InChI Key |
SBSHXBWJUGSYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCN2C=NC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
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